2,4-Dimethylthiazole-5-carboxylic acid
Overview
Description
2,4-Dimethylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . This compound is characterized by a thiazole ring substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 5. It is primarily used as a building block in organic synthesis and drug discovery .
Mechanism of Action
Target of Action
2,4-Dimethylthiazole-5-carboxylic acid is a highly functionalized and biased thiazole used for drug discovery . It is used as a heterocyclic building block to specifically modify lead compounds . .
Mode of Action
As a heterocyclic building block, it is likely involved in the modification of lead compounds, potentially altering their interactions with their respective targets .
Biochemical Pathways
As a building block in drug discovery, it may be involved in a variety of pathways depending on the lead compounds it modifies .
Result of Action
As a component in drug discovery, its effects would likely depend on the specific lead compounds it is used to modify .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylthiazole with carbon dioxide in the presence of a base to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
2,4-Dimethylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a heterocyclic building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in drug discovery and design.
Industry: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2,5-Dimethylthiazole: Similar structure but with methyl groups at positions 2 and 5.
4-Methylthiazole-5-carboxylic acid: Contains a single methyl group at position 4 and a carboxylic acid at position 5.
2,4-Dimethylthiazole-5-carboxylate: An ester derivative of 2,4-Dimethylthiazole-5-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a versatile building block in synthetic chemistry and a valuable tool in drug discovery .
Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBARXPCXAFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353036 | |
Record name | 2,4-Dimethylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822585 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53137-27-2 | |
Record name | 2,4-Dimethylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dimethylthiazole-5-carboxylic acid in the development of novel fungicidal compounds?
A1: In the study, this compound serves as the starting material for synthesizing a series of N-(7-fluoro-2,4-substituted-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4-dimethylthiazole-5-carboxamides. Researchers used it to introduce the 2,4-dimethylthiazole-5-carboxamide moiety into the target molecules. This structural modification is believed to contribute to the fungicidal activity observed in the newly synthesized compounds. []
Q2: Does the research explore the Structure-Activity Relationship (SAR) of the synthesized compounds containing the this compound moiety?
A2: While the research doesn't delve into a comprehensive SAR analysis, it does highlight that the synthesized compounds exhibit "different degrees of fungicidal activities." [] This suggests that the various substituents on the benzoxazinone ring, in conjunction with the 2,4-dimethylthiazole-5-carboxamide moiety, influence the overall fungicidal potency. Further investigations into specific structural modifications and their impact on activity would be needed to establish a detailed SAR.
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